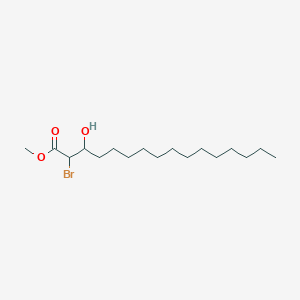
Methyl 2-bromo-3-hydroxyhexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-3-hydroxyhexadecanoate is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl ester group attached to a hexadecanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-hydroxyhexadecanoate can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 3-hydroxyhexadecanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting 2-bromo-3-hydroxyhexadecanoic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
Methyl 2-bromo-3-hydroxyhexadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (R-SH). These reactions typically occur under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-3-hydroxyhexadecanoate derivatives.
Oxidation Reactions: Products include 2-bromo-3-oxohexadecanoate.
Reduction Reactions: Products include 2-bromo-3-hydroxyhexadecanol.
科学的研究の応用
Methyl 2-bromo-3-hydroxyhexadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It is investigated for its potential as a precursor in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 2-bromo-3-hydroxyhexadecanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and ester groups can undergo oxidation and reduction reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .
類似化合物との比較
Similar Compounds
Methyl 2-bromohexadecanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Methyl 3-hydroxyhexadecanoate: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
Methyl 2-chloro-3-hydroxyhexadecanoate: Contains a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness
Methyl 2-bromo-3-hydroxyhexadecanoate is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various scientific applications .
特性
CAS番号 |
90159-95-8 |
|---|---|
分子式 |
C17H33BrO3 |
分子量 |
365.3 g/mol |
IUPAC名 |
methyl 2-bromo-3-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H33BrO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(19)16(18)17(20)21-2/h15-16,19H,3-14H2,1-2H3 |
InChIキー |
PEJZUZZKZBHAKP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(C(C(=O)OC)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)

![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)

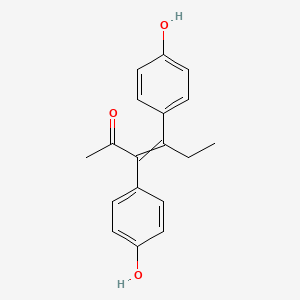


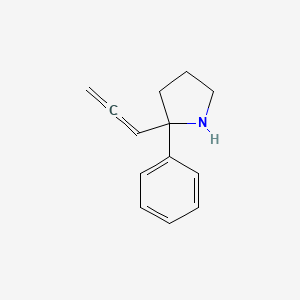
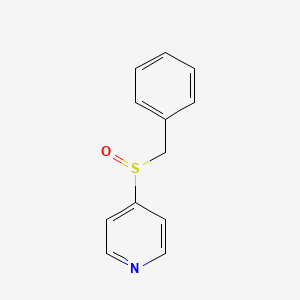
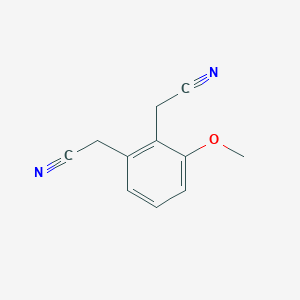
![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)
![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)
